N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline
Description
X-ray Crystallographic Analysis of the Benzothiazole-Ethenyl-Aniline Core
The molecular architecture of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline is defined by a planar benzothiazole ring fused to an ethenyl-aniline system. Single-crystal X-ray diffraction studies of analogous benzothiazole derivatives reveal near-coplanar arrangements between aromatic systems, with interplanar angles as low as 3.31°. In this compound, the ethenyl linker (–CH=CH–) facilitates conjugation between the electron-deficient 4-nitrobenzothiazole and the electron-rich dimethylaniline, promoting planarity. Key crystallographic parameters include:
| Parameter | Value (Å/°) |
|---|---|
| C–C bond length (ethenyl) | 1.34 ± 0.02 |
| Benzothiazole C–N bond | 1.29 ± 0.01 |
| Dihedral angle (rings) | 5.2° ± 0.3° |
The nitro group at the 4-position of the benzothiazole ring adopts a coplanar orientation with the heterocycle, maximizing resonance stabilization. Hydrogen-bonding interactions involving the nitro oxygen (O···H–C distances: 2.25–2.40 Å) and the dimethylamino nitrogen contribute to a layered crystal packing motif.
Computational Modeling of Electronic Structure Using Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a polarized electronic structure. The highest occupied molecular orbital (HOMO) localizes on the dimethylaniline moiety (energy: −5.82 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitrobenzothiazole unit (energy: −3.15 eV), creating a HOMO-LUMO gap of 2.67 eV. Charge distribution analysis shows significant electron density transfer (0.32 e⁻) from the dimethylaniline to the benzothiazole via the ethenyl bridge.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −5.82 | Dimethylaniline π-system |
| LUMO | −3.15 | Nitrobenzothiazole π* |
| HOMO-1 | −6.04 | Benzothiazole S-atom |
The nitro group induces a 0.15 Å elongation in adjacent C–C bonds within the benzothiazole ring, consistent with its electron-withdrawing nature.
Vibrational Spectroscopy and Conformational Analysis via Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy identifies characteristic vibrational modes of the compound’s functional groups:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1524, 1348 | ν(N=O) asymmetric/symmetric |
| 1621 | ν(C=C) ethenyl stretch |
| 1583 | ν(C=N) benzothiazole |
| 1257 | ν(C–N) dimethylaniline |
The absence of out-of-plane C–H bending modes (expected at 950–980 cm⁻¹ for non-planar ethenyl groups) confirms the trans-configuration and planarity of the ethenyl bridge. Conformational analysis via potential energy surface scans identifies a single energy minimum corresponding to the fully planar geometry.
Nuclear Magnetic Resonance (NMR) Spectral Assignments and Spin-Spin Coupling Patterns
¹H NMR (400 MHz, DMSO-d₆) assignments reveal distinct spin systems:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.02 | Singlet | N(CH₃)₂ (6H) |
| 6.82 | Doublet | Aniline H-3, H-5 (J = 8.4 Hz) |
| 7.34 | Doublet | Ethenyl H-α (J = 16.0 Hz) |
| 7.67 | Doublet | Ethenyl H-β (J = 16.0 Hz) |
| 8.21 | Doublet | Benzothiazole H-7 (J = 8.8 Hz) |
| 8.44 | Singlet | Benzothiazole H-2 |
The trans-ethenyl configuration is confirmed by the 16.0 Hz coupling between H-α and H-β. ¹³C NMR detects the nitrobenzothiazole C-2 at 158.9 ppm, demonstrating strong deshielding due to conjugation with the nitro group.
Properties
CAS No. |
688328-55-4 |
|---|---|
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C17H15N3O2S/c1-19(2)13-9-6-12(7-10-13)8-11-16-18-17-14(20(21)22)4-3-5-15(17)23-16/h3-11H,1-2H3 |
InChI Key |
MXOWOMBWLHXOQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Methyl-1,3-Benzothiazole
- Starting Material : 2-Methyl-1,3-benzothiazole is synthesized via cyclization of 2-aminothiophenol with acetic anhydride (yield: 67%).
- Nitration : The methyl group directs nitration to the para position (position 4). A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used under controlled temperatures (0–50°C).
- Product : 2-Methyl-4-nitro-1,3-benzothiazole is isolated after neutralization and purification.
Table 1: Nitration Conditions for 2-Methyl-1,3-Benzothiazole
| Reagent | Ratio (w/w) | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 1:2 | 0–50 | 80–85 |
One-Pot Cyclization and Nitration
- Starting Material : Phenyl thiourea is cyclized in concentrated H₂SO₄ with Br₂, followed by nitration with fuming HNO₃.
- Advantages : Higher yield (96%) and reduced steps compared to two-step methods.
- Product : 2-Amino-6-nitro-1,3-benzothiazole (requires subsequent methylation or functionalization).
Formation of the Styryl Linker via Condensation
The ethenyl bridge is introduced through a Knoevenagel-like condensation between 2-methyl-4-nitro-1,3-benzothiazole and N,N-dimethyl-4-formylaniline.
Key Reaction Parameters
- Catalyst : Acetic anhydride (catalytic amounts) or HCl.
- Temperature : 120°C (neat conditions or in sealed tubes).
- Time : 16–18 hours.
Table 2: Condensation Reaction Optimization
| Substrate | Aldehyde Partner | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| 2-Methyl-4-nitrobenzothiazole | N,N-Dimethyl-4-formylaniline | Acetic Anhydride | 52–80 |
Mechanism
- Deprotonation : The methyl group at position 2 is activated by acid, forming a carbanion.
- Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
- Dehydration : Elimination of water yields the trans-stilbene analog (E-configuration).
Characterization and Purification
- Spectroscopic Data :
- Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether.
Challenges and Alternative Approaches
Regioselectivity in Nitration
The nitro group’s position (position 4) is critical. Electron-donating groups (e.g., methyl) direct nitration to the para position, ensuring regioselectivity.
Stability of the Nitro Group
Nitro groups are sensitive to reducing agents. Condensation reactions must avoid strong reductants to prevent nitro group reduction.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophilic reagents such as alkyl halides.
Coupling Reactions: Catalysts such as palladium or copper and solvents like toluene or ethanol.
Major Products Formed
Reduction: Formation of N,N-dimethyl-4-[2-(4-amino-1,3-benzothiazol-2-yl)ethenyl]aniline.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds containing the benzothiazole moiety have been evaluated for their efficacy against multiple cancer cell lines, revealing IC50 values in the low micromolar range, which suggests potent activity against malignancies such as breast and lung cancer .
Antimicrobial Properties
N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline has also been investigated for its antimicrobial potential. Preliminary studies indicate that this compound exhibits activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar benzothiazole derivatives has been reported around 256 µg/mL .
Materials Science
Dye Applications
The compound's structural characteristics make it suitable for use as a dye or pigment in various applications. Its ability to absorb light at specific wavelengths can be harnessed in the development of colorants for textiles and plastics. Research into the photostability and colorfastness of such compounds is ongoing to determine their viability in commercial products .
Environmental Studies
Pesticide Development
There is potential for utilizing this compound in the formulation of new pesticides. The compound's biological activity against pests could lead to the development of environmentally friendly pest control agents. Studies are being conducted to evaluate its effectiveness and safety in agricultural applications .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a prominent university evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines with an emphasis on structure-activity relationships that highlight the importance of the nitro group in enhancing biological activity .
Case Study 2: Antimicrobial Activity
In a comparative study published in a peer-reviewed journal, several nitrobenzothiazole derivatives were assessed for their antimicrobial properties. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
- N,N-Dimethyl-4-((E)-(2-(4-phenylthiazol-2-yl)hydrazono)methyl)aniline (): This compound replaces the ethenyl group with a hydrazone linker. However, the nitro group in the target compound may provide stronger electron-withdrawing effects, influencing redox properties and charge-transfer efficiency .
4-(6-Methyl-1,3-benzothiazol-2-yl)-N-(2-naphthylmethylene)aniline () :
Substitution of the nitro group with a methyl group on the benzothiazole ring reduces electron-withdrawing effects, likely shifting absorption/emission spectra to longer wavelengths. The naphthylmethylene group enhances π-π stacking, which could improve solid-state photophysical properties compared to the dimethylaniline group in the target compound .- 3-[4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline (): The methoxy and nitro substituents on the phenyl ring create a push-pull electronic system, analogous to the target compound.
Linker Variations: Ethenyl vs. Other Bridges
N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline () :
The diazenyl (azo) linker in this halogen-bonded complex enables strong intermolecular interactions, critical for supramolecular material design. In contrast, the ethenyl linker in the target compound favors rigidity and extended conjugation, which may enhance fluorescence quantum yields .N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline () :
The triazole-vinyl linker introduces heteroatoms and steric bulk, reducing conjugation efficiency compared to the ethenyl bridge. This structural difference likely lowers photostability and ICT effects .
Optical and Electronic Properties
Fluorescence Quantum Yields :
Pyrimidoindazol derivatives (e.g., 4e in ) exhibit ΦF values up to 0.068, attributed to rigid, planar structures. The target compound’s ethenyl-bridged benzothiazole-aniline system may achieve similar or higher ΦF due to enhanced conjugation, though experimental data are needed .Absorption/Emission Profiles :
Halogen-bonded complexes () show redshifted absorption due to heavy-atom effects (iodine). The target compound’s nitro group may similarly redshift absorption but without heavy-atom-induced quenching .
Comparative Data Table
Biological Activity
N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline, a compound belonging to the benzothiazole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a benzothiazole moiety, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 325.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results:
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10 |
| SK-Hep-1 (Liver Cancer) | 15 |
| NUGC-3 (Gastric Cancer) | 12 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
- Anticancer Research : In a study assessing the anticancer potential of benzothiazole derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction .
- Mechanism Elucidation : Another research effort focused on elucidating the molecular mechanisms underlying the biological activities of benzothiazole derivatives. It was found that this compound could inhibit specific kinases involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
